molecular formula C10H13NO B1269217 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 640264-45-5

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1269217
CAS No.: 640264-45-5
M. Wt: 163.22 g/mol
InChI Key: ZBULWGFKZMHJLU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is characterized by a cyclopropyl group attached to a pyrrole ring, which is further substituted with two methyl groups and an aldehyde group. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with 2,5-dimethylpyrrole-3-carboxylic acid under dehydrating conditions can yield the desired compound . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Scientific Research Applications

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyrrole derivatives.

    Medicine: Research into potential therapeutic applications of pyrrole derivatives often involves this compound as a starting material or intermediate.

    Industry: It is used in the development of new materials and chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopropyl-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-5-9(6-12)8(2)11(7)10-3-4-10/h5-6,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBULWGFKZMHJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CC2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351221
Record name 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808434
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

640264-45-5
Record name 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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